2-(Cyclohexylthio)-1H-benzimidazole
Description
2-(Cyclohexylthio)-1H-benzimidazole is a substituted benzimidazole derivative characterized by a cyclohexylthio (-S-cyclohexyl) group at the 2-position of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which enables π-π stacking interactions with biological targets, and its ability to mimic purine bases in nucleic acids . The cyclohexylthio substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-cyclohexylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-2-6-10(7-3-1)16-13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXAFDUYOKBUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295136 | |
| Record name | 2-(Cyclohexylthio)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146350-97-2 | |
| Record name | 2-(Cyclohexylthio)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146350-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclohexylthio)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- 2-(Hydroxyphenyl) derivatives exhibit broad-spectrum antimicrobial activity, including antifungal and antipoliovirus effects, attributed to their metal-chelating properties .
- 2-(Thienyl) derivatives show moderate antibacterial activity, likely due to sulfur’s electron-rich nature enhancing interactions with bacterial enzymes .
- 2-(Cyclohexylthio) analogs: No direct activity data are provided, but lipophilic substituents in benzimidazoles often correlate with improved activity against intracellular pathogens .
Enzyme Inhibition
- Proton pump inhibitors (PPIs) like omeprazole rely on sulfinyl groups for irreversible inhibition of H+/K+-ATPase via disulfide bond formation with cysteine residues .
- 2-(Cyclohexylthio) derivatives : The thioether group lacks the sulfoxide’s electrophilicity, suggesting reversible inhibition mechanisms or distinct biological targets.
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